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molecular formula C7H7BrO3 B1601904 Methyl 5-bromo-2-methylfuran-3-carboxylate CAS No. 345891-28-3

Methyl 5-bromo-2-methylfuran-3-carboxylate

Cat. No. B1601904
M. Wt: 219.03 g/mol
InChI Key: HQEFZABRNVWGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367677B2

Procedure details

(The following reaction is done under exclusion of light.) Dissolve 2-Methyl-furan-3-carboxylic acid methyl ester (22) (2.00 mL, 15.9 mmol) in chloroform (11 mL) and glacial acetic acid (11 mL) and add NBS (3.85 g, 21.6 mmol) portionwise in between a period of 75 min. Stir the reaction suspension for additional 16 h at rt. Add water to the reaction mixture and extract the aqu. layer with DCM (2 times), wash the combined organic layer with 2M aqu. NaOH, water and brine and dry it with Na2SO4 to obtain 5-Bromo-2-methyl-furan-3-carboxylic acid methyl ester (23) (2.80 g, 80%) as a red brown oil. No further purification. 1H NMR (400 MHz, CDCl3): 2.54 (s, 3H); 3.80 (s, 3H); 6.53 (s, 1H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
3.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:9]=[CH:8][O:7][C:6]=1[CH3:10])=[O:4].C1C(=O)N([Br:18])C(=O)C1>C(Cl)(Cl)Cl.C(O)(=O)C>[CH3:1][O:2][C:3]([C:5]1[CH:9]=[C:8]([Br:18])[O:7][C:6]=1[CH3:10])=[O:4]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
COC(=O)C1=C(OC=C1)C
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.85 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction suspension for additional 16 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(The following reaction
EXTRACTION
Type
EXTRACTION
Details
Add water to the reaction mixture and extract the aqu
WASH
Type
WASH
Details
layer with DCM (2 times), wash the combined organic layer with 2M aqu
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaOH, water and brine and dry it with Na2SO4

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(=O)C1=C(OC(=C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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